molecular formula C22H19FN6OS B2685343 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone CAS No. 863453-15-0

1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone

Cat. No. B2685343
CAS RN: 863453-15-0
M. Wt: 434.49
InChI Key: KKEIIXXJVKGXOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone is a useful research compound. Its molecular formula is C22H19FN6OS and its molecular weight is 434.49. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

  • The synthesis of complex heterocyclic compounds, including derivatives similar to the queried compound, involves multiple steps and leverages various synthetic methodologies. For instance, the diastereoselective synthesis of functionalized azepino[1,2‐b]isoquinolines, which share structural motifs with the compound , has been achieved through a series of steps starting from phenylalanine, utilizing Katritzky’s benzotriazole method and Lewis-acid-catalyzed hetero-ene reactions to construct key structural features (Koepler et al., 2004).

Biological Activities and Applications

  • A study on novel derivatives bearing semicarbazide, thiosemicarbazide, and various other moieties, including triazolone and triazolethione, demonstrated significant antioxidant and anticancer activities. These compounds, structurally related to the one , showcased better antioxidant activity compared to ascorbic acid and displayed cytotoxic effects against glioblastoma and breast cancer cell lines, highlighting the potential therapeutic applications of such molecules (Tumosienė et al., 2020).

Chemical Reactions and Properties

  • Research into the preparation of 2-substituted quinazolines using aldehydes and aminobenzylamine under mild conditions points to the versatility of quinazoline derivatives in chemical synthesis. These methods can potentially be adapted for the synthesis and functionalization of the compound of interest, suggesting a wide array of chemical manipulations and applications (Eynde et al., 1993).

Antimicrobial and Antituberculosis Studies

  • The synthesis of 3-heteroarylthioquinoline derivatives and their evaluation against Mycobacterium tuberculosis highlighted the antimicrobial potential of quinoline derivatives. Certain compounds demonstrated significant activity with minimal cytotoxic effects, suggesting the relevance of such structures in developing new antimicrobial agents (Chitra et al., 2011).

properties

IUPAC Name

1-(3,4-dihydro-2H-quinolin-1-yl)-2-[3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN6OS/c23-17-9-7-15(8-10-17)12-29-21-20(26-27-29)22(25-14-24-21)31-13-19(30)28-11-3-5-16-4-1-2-6-18(16)28/h1-2,4,6-10,14H,3,5,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKEIIXXJVKGXOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NC=NC4=C3N=NN4CC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone

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